N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine

basicity ionization state ADME prediction

Fragment screening often yields primary benzylamine hits with suboptimal permeability. This N-methylated analog directly addresses that liability-reducing HBD count by 1 and increasing LogP by ~0.5 units-without requiring custom synthesis. • pKa shift (+1.1 vs primary amine) enables basicity-activity relationship (BAR) exploration. • 95% purity, Maybridge-sourced with batch-level MDL traceability (MFCD11109326). • Immediate procurement from the Maybridge screening collection; suitable for NMR, SPR, and thermal shift fragment assays.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 944450-83-3
Cat. No. B1361735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine
CAS944450-83-3
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC=C(C=C2)CNC
InChIInChI=1S/C11H13N3O/c1-8-13-14-11(15-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3
InChIKeyPBJZWGQLXKZEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine (CAS 944450-83-3): Compound Identity & Procurement Baseline


N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine is a 1,3,4-oxadiazole-substituted N-methyl-benzylamine building block (C₁₁H₁₃N₃O, MW 203.24) supplied as part of the Thermo Scientific Maybridge screening collection . The compound features a 5-methyl-1,3,4-oxadiazole ring at the para position of a benzylamine scaffold bearing an N-methyl substituent on the exocyclic amine . Its closest structural analog is the primary amine variant 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine (CAS 946409-19-4, MW 189.21), which lacks the N-methyl group and differs in hydrogen-bond donor count, basicity (predicted pKa 8.71 vs. ~9.8 for N-methyl), lipophilicity, and commercial purity specifications .

Why N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine Cannot Be Interchanged with Closest 1,3,4-Oxadiazole Benzylamine Analogs


Generic substitution of 1,3,4-oxadiazole benzylamine analogs is inadvisable because N-methylation of the exocyclic amine introduces a secondary amine (pKa ~9.8) versus the primary amine in 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine (predicted pKa 8.71), altering the ionization state at physiological pH . This modification increases the computed LogP by ~0.5 units and raises the molecular weight from 189.21 to 203.24 g/mol, which can meaningfully shift ligand efficiency metrics, membrane permeability, and metabolic N-demethylation liability . Commercially, the 95% purity specification of the N-methyl derivative differs from the 97% purity grade of the primary amine, and the two compounds carry distinct MDL numbers (MFCD11109326 vs. MFCD11109325), indicating separate manufacturing and quality-control streams . Without matched-pair experimental data, procurement decisions must rely on these intrinsic physicochemical and commercial differentiators.

Quantitative Differentiation Evidence for N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine in Scientific Procurement


N-Methyl vs. Primary Amine Basicity: Predicted pKa Shift of ~1.1 Units

N-Methylation of the exocyclic benzylamine nitrogen is predicted to raise the pKa of the conjugate acid from approximately 8.71 (primary amine comparator 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine) to ~9.8 for the target N-methyl secondary amine [1]. This ~1.1-unit increase means the target compound is >90% protonated at pH 7.4 versus ~95% for the primary amine . The altered protonation profile affects interactions with acidic residues in biological targets (e.g., Asp/Glu in enzyme active sites) and influences passive membrane permeability [1].

basicity ionization state ADME prediction N-methylation

Lipophilicity Shift: Computed LogP Difference of ~0.5 Log Units from N-Methylation

N-Methylation is a well-established strategy to increase lipophilicity. The target compound bears an additional –CH₃ group relative to 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine, raising the computed LogP by approximately 0.5 units [1]. While the primary amine analog exhibits a computed LogP of ~1.68, the N-methyl derivative is estimated at ~2.2 . This shift places the target compound closer to the optimal LogP range (2–3) for CNS drug candidates per Lipinski guidelines, whereas the primary amine may be suboptimal for blood-brain barrier penetration [1].

lipophilicity LogP permeability N-methylation SAR

Commercial Differentiation: Maybridge Screening Collection Provenance & Purity Specifications

The target compound (CAS 944450-83-3) is part of the Thermo Scientific Maybridge screening collection, a library of >51,000 heterocyclic compounds with >45 years of design heritage explicitly for hit discovery . It is supplied at 95% purity (CAS Min. 94.5%, CAS Max. 100.0%) with MDL number MFCD11109326 . The primary amine analog (CAS 946409-19-4) is supplied at 97% purity with MDL number MFCD11109325 . The Maybridge catalog numbering (CC61746 vs. CC61713) and distinct MDL identifiers ensure unambiguous procurement and batch-level traceability, critical for reproducible screening .

Maybridge library screening collection purity specification procurement

Hydrogen-Bond Donor Reduction: N-Methylation Eliminates One HBD

The target compound possesses one hydrogen-bond donor (HBD = 1) compared to two HBDs for the primary amine analog [1]. Reducing HBD count is correlated with improved passive membrane permeability in empirical ADME models [1]. The hydrogen-bond acceptor count (HBA = 4) and topological polar surface area (TPSA ≈ 64.9 Ų) remain identical between the two compounds , isolating the HBD reduction as the key descriptor change.

hydrogen bond donor ADME permeability N-methylation

Optimal Research and Procurement Application Scenarios for N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine (CAS 944450-83-3)


Medicinal Chemistry Hit-to-Lead: Secondary Amine Pharmacophore Replacement

When a screening hit contains a primary benzylamine substructure and the medicinal chemistry objective is to reduce HBD count while increasing lipophilicity to improve permeability, N-methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine serves as a direct matched-pair replacement. The computed ΔLogP of +0.5 and ΔHBD of –1 relative to the primary amine analog (CAS 946409-19-4) provide quantitative justification for the substitution . Procurement of the Maybridge CC61746 catalog item ensures batch-level traceability (MDL MFCD11109326) throughout the hit-to-lead optimization cycle .

Kinase or GPCR Focused Library Design: Basicity-Tuned Building Block

For kinase or GPCR targets where the ligand interacts with a catalytic aspartate or acidic residue, the predicted pKa shift from 8.71 (primary amine) to ~9.8 (N-methyl secondary amine) alters the protonation state at physiological pH . Researchers designing focused libraries can rationally select the N-methyl building block to explore the basicity-activity relationship (BAR) without synthesizing a custom analog, leveraging the compound's commercial availability through the Maybridge screening collection .

Fragment-Based Drug Discovery (FBDD): Ligand Efficiency Metric Calculation

The target compound (MW 203.24, heavy atom count 15) sits within the standard fragment size range (MW < 300). When evaluating this fragment against the primary amine analog (MW 189.21, heavy atom count 14), researchers can calculate differential ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics using the quantitative differences in LogP (~+0.5) and pKa (~+1.1) established above . The Maybridge catalog specification (95% purity) provides the necessary quality assurance for fragment screening by NMR, SPR, or thermal shift assays .

ADME-Tox Profiling: N-Dealkylation Metabolic Soft Spot Evaluation

N-Methyl benzylamines are established substrates for CYP450-mediated N-demethylation, making this compound a useful probe for evaluating metabolic soft spots in oxadiazole-containing scaffolds . Comparative liver microsome or hepatocyte incubation of the N-methyl target compound alongside the primary amine analog can quantify the metabolic liability introduced by N-methylation (e.g., intrinsic clearance, Clint, or half-life differences). The 95% purity specification ensures that metabolic turnover is attributable to the parent compound rather than impurities .

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